Synthesis and Characterization of 2-Ethoxy-7-nitroquinoline: A Technical Guide
Synthesis and Characterization of 2-Ethoxy-7-nitroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ethoxy-7-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a probable synthetic route, outlines key characterization methodologies, and presents expected analytical data based on structurally related compounds.
Synthesis
The synthesis of 2-Ethoxy-7-nitroquinoline is most likely achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a suitable precursor, 2-chloro-7-nitroquinoline, with sodium ethoxide. The electron-withdrawing nitro group at the 7-position activates the quinoline ring system, facilitating the displacement of the chloro group at the 2-position by the ethoxide nucleophile.
Experimental Protocol: Synthesis of 2-Ethoxy-7-nitroquinoline
Materials:
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2-Chloro-7-nitroquinoline
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Sodium metal
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Anhydrous ethanol
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Dry toluene
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Dichloromethane
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve a stoichiometric amount of sodium metal in anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath if necessary.
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Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add a solution of 2-chloro-7-nitroquinoline in dry toluene.
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Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
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Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-Ethoxy-7-nitroquinoline.
Characterization
Physical Properties (Predicted)
| Property | Predicted Value |
| Appearance | Yellow solid |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| Melting Point | Not available |
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for 2-Ethoxy-7-nitroquinoline. These predictions are based on the known spectral data of 7-nitroquinoline, 2-ethoxyquinoline, and other related structures.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 8.3 | d | 1H | H8 |
| ~8.2 - 8.0 | dd | 1H | H6 |
| ~7.8 - 7.6 | d | 1H | H5 |
| ~7.5 - 7.3 | d | 1H | H4 |
| ~7.0 - 6.8 | d | 1H | H3 |
| ~4.6 - 4.4 | q | 2H | -OCH₂CH₃ |
| ~1.5 - 1.3 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C2 |
| ~148 | C7 |
| ~147 | C8a |
| ~138 | C4 |
| ~130 | C6 |
| ~125 | C5 |
| ~122 | C4a |
| ~119 | C8 |
| ~110 | C3 |
| ~62 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
Table 3: Predicted IR and Mass Spectrometry Data
| Technique | Predicted Peaks/Values |
| IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H), ~2980-2850 (Aliphatic C-H), ~1620 (C=N), ~1580, 1470 (C=C), ~1530, 1350 (NO₂ stretch), ~1250 (C-O stretch) |
| Mass Spec (EI) | m/z (%): 218 (M⁺), 189 (M⁺ - C₂H₅), 172 (M⁺ - NO₂), 144 (M⁺ - NO₂ - CO) |
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Synthesis Pathway
Caption: Synthesis of 2-Ethoxy-7-nitroquinoline via SNAr.
Characterization Workflow
Caption: Workflow for the characterization of 2-Ethoxy-7-nitroquinoline.
